
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone
Übersicht
Beschreibung
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone, also known as HAIM, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. HAIM has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Wissenschaftliche Forschungsanwendungen
Antioomycete Activity
This compound has been studied for its potential use in plant disease management, particularly against the phytopathogen Pythium recalcitrans. Derivatives of this compound have shown promising results in inhibiting the growth of this pathogen, which could lead to the development of new antifungal agents for agriculture .
Autotaxin Inhibition
In the medical field, derivatives of this compound have been explored as inhibitors of autotaxin, an enzyme involved in the progression of idiopathic pulmonary fibrosis. This research is significant as it could lead to new treatments for this chronic lung disease .
Synthetic Accessibility
The compound’s structure allows for synthetic modifications, making it a valuable scaffold for developing bioactive molecules. Its synthetic accessibility means it can be used to create a variety of derivatives with potential biological activities .
Bioactive Natural Scaffold Mimicry
Researchers have utilized the compound’s structure as a mimic of bioactive natural scaffolds. This approach is used to simplify complex natural product structures for agricultural applications, leading to the creation of new agrochemicals .
Lipidomics Analysis
The compound has been part of studies involving lipidomics analysis to understand its mode of action. Such analyses can reveal how the compound interacts with biological membranes, providing insights into its potential therapeutic uses .
Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Study
The compound has been included in 3D-QSAR studies to determine the structural requirements for biological activity. These studies help in the design and development of more potent derivatives for various applications .
Custom Synthesis and Bulk Manufacturing
Due to its potential applications, there is interest in the custom synthesis and bulk manufacturing of this compound. This indicates its value in research and potential commercial applications .
Impurity Profiling
The compound is also used in impurity profiling, which is essential for ensuring the quality and safety of pharmaceutical products. Its derivatives can serve as reference standards or impurities in analytical methods .
Eigenschaften
IUPAC Name |
(3-hydroxyazetidin-1-yl)-isoquinolin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-10-7-15(8-10)13(17)12-11-4-2-1-3-9(11)5-6-14-12/h1-6,10,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVVWVZMVNHOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol](/img/structure/B1468748.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine](/img/structure/B1468751.png)


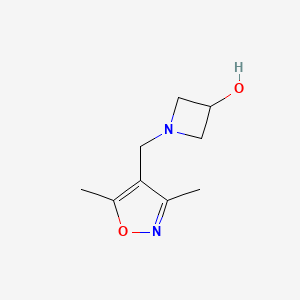


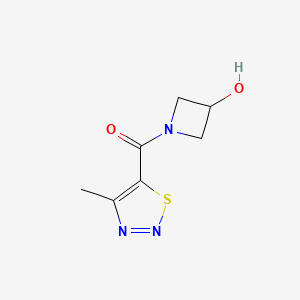
![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
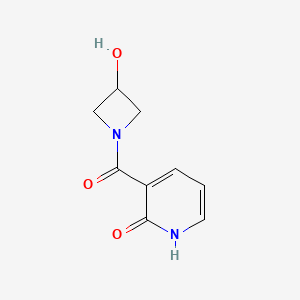
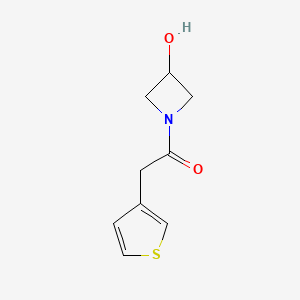
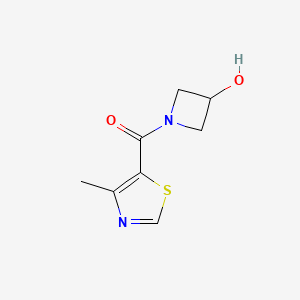

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)